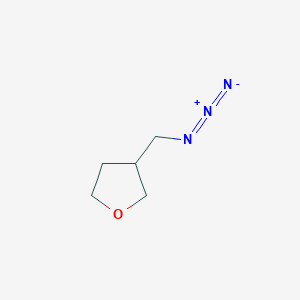

3-(Azidomethyl)oxolane

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azidomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQUFUWHSLBOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Azidomethyl Oxolane and Its Derivatives

Precursor Synthesis Strategies for Substituted Oxolane Scaffolds.

The initial and critical phase in the synthesis of 3-(azidomethyl)oxolane is the preparation of a suitably activated precursor. This generally begins with 3-(hydroxymethyl)oxolane, which is then converted into a derivative with a good leaving group at the methyl position. The two main strategies involve the synthesis of halogenated oxolane intermediates or the preparation of activated ester precursors like tosylates and mesylates.

Synthesis of Halogenated Oxolane Intermediates.

Halogenated derivatives of 3-(hydroxymethyl)oxolane, such as 3-(chloromethyl)oxolane, 3-(bromomethyl)oxolane, and 3-(iodomethyl)oxolane, serve as key intermediates for the introduction of the azide (B81097) group. The synthesis of these compounds typically involves the replacement of the hydroxyl group of 3-(hydroxymethyl)oxolane with a halogen atom.

Standard halogenation methods can be employed for this transformation. For instance, the use of thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can effectively convert the primary alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr₃) is a common reagent for the synthesis of the bromide derivative. The iodinated intermediate can be prepared from the corresponding chloride or bromide via the Finkelstein reaction, which involves treatment with an alkali metal iodide like sodium iodide in a suitable solvent such as acetone. The choice of halogenating agent and reaction conditions is crucial to ensure high yields and minimize side reactions.

Preparation of Activated Ester Precursors (e.g., Tosylate, Mesylate).

An alternative and often preferred strategy for activating the hydroxyl group of 3-(hydroxymethyl)oxolane is its conversion into a sulfonate ester, such as a tosylate or a mesylate. These groups are excellent leaving groups in nucleophilic substitution reactions, often leading to cleaner reactions and higher yields compared to their halogenated counterparts.

The synthesis of (oxolan-3-yl)methyl 4-methylbenzenesulfonate (B104242) (tosylate) is typically achieved by reacting 3-(hydroxymethyl)oxolane with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) or chloroform (B151607) at reduced temperatures to control the reaction rate.

Similarly, the preparation of (oxolan-3-yl)methyl methanesulfonate (B1217627) (mesylate) involves the reaction of 3-(hydroxymethyl)oxolane with methanesulfonyl chloride (MsCl) and a base. A patent for the preparation of 3-aminomethyltetrahydrofuran describes the synthesis of 3-methanesulfonyloxymethyl oxolane as an intermediate. nih.gov

A study on the synthesis of oxolane ammonium (B1175870) salts reported the attempted selective O-tosylation of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. While this substrate is more complex than 3-(hydroxymethyl)oxolane, the methodology provides insight into the tosylation of hydroxyl groups on an oxolane ring. In this case, a mixture of mono- and ditosylated products was obtained, highlighting the importance of controlling stoichiometry and reaction conditions for selective functionalization.

Azidation Reactions for 3-(Azidomethyl)oxolane Formation.

The core step in the synthesis of 3-(azidomethyl)oxolane is the introduction of the azide group via a nucleophilic substitution reaction. This is typically an Sₙ2 reaction where an azide salt, most commonly sodium azide (NaN₃), displaces the leaving group on the prepared oxolane precursor.

Nucleophilic Displacement Reactions.

The efficiency of the Sₙ2 azidation reaction is highly dependent on the choice of solvent and the reaction temperature. Polar aprotic solvents are generally favored for Sₙ2 reactions involving anionic nucleophiles like the azide ion. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are excellent choices as they can solvate the cation (e.g., Na⁺) while leaving the azide anion relatively unsolvated and thus more nucleophilic.

The reaction temperature is another critical parameter that needs to be optimized. Higher temperatures generally increase the reaction rate but can also lead to the formation of elimination byproducts or decomposition of the desired product. Therefore, the temperature should be carefully controlled to achieve a balance between a reasonable reaction time and high product yield. The optimal temperature will depend on the reactivity of the substrate, with more reactive leaving groups like tosylate and iodide requiring milder conditions than less reactive ones like chloride.

The following table summarizes typical conditions for nucleophilic azidation reactions, which can be adapted for the synthesis of 3-(azidomethyl)oxolane.

| Leaving Group | Typical Solvent | Typical Temperature Range (°C) | Relative Reactivity |

|---|---|---|---|

| -I (Iodide) | Acetone, DMF, Acetonitrile | 25 - 80 | High |

| -OTs (Tosylate) | DMF, DMSO, Acetonitrile | 50 - 100 | High |

| -OMs (Mesylate) | DMF, DMSO, Acetonitrile | 60 - 110 | Medium-High |

| -Br (Bromide) | DMF, Acetone | 60 - 120 | Medium |

| -Cl (Chloride) | DMF, DMSO | 80 - 150 | Low |

Phase-transfer catalysis (PTC) is a powerful technique to accelerate reactions between reactants located in different phases, such as a solid azide salt and an organic substrate dissolved in a non-polar solvent. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the azide anion from the solid or aqueous phase into the organic phase where the reaction occurs.

The use of a phase-transfer catalyst can offer several advantages in the synthesis of 3-(azidomethyl)oxolane. It can allow for the use of less expensive and less hazardous non-polar solvents, potentially lower reaction temperatures, and may lead to increased reaction rates and yields. The catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate, forms an ion pair with the azide anion, which is soluble in the organic phase and can readily react with the oxolane precursor.

The effectiveness of phase-transfer catalysis would depend on several factors, including the choice of catalyst, the solvent system (e.g., solid-liquid or liquid-liquid), and the reaction temperature. Optimization of these parameters would be necessary to develop an efficient and scalable process for the synthesis of 3-(azidomethyl)oxolane.

Exploration of Alternative Azidation Routes

The introduction of the azide functionality into the oxolane ring system is a critical step in the synthesis of 3-(azidomethyl)oxolane. Traditional methods have been refined and new strategies have been developed to improve yield, safety, and functional group tolerance. The primary precursor for these syntheses is 3-(hydroxymethyl)oxolane, which can be converted to the target azide through several pathways.

One of the most common and reliable methods for the synthesis of 3-(azidomethyl)oxolane is the nucleophilic substitution of a sulfonate ester derivative of 3-(hydroxymethyl)oxolane. This two-step process involves the initial conversion of the primary alcohol to a good leaving group, typically a tosylate or mesylate, followed by displacement with an azide salt, such as sodium azide. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the S(_N)2 reaction.

| Step | Reagents and Conditions | Typical Yield |

| 1. Sulfonylation | 3-(Hydroxymethyl)oxolane, p-toluenesulfonyl chloride, pyridine, CH(_2)Cl(_2), 0 °C to rt | >90% |

| 2. Azidation | 3-(Tosyloxymethyl)oxolane, Sodium azide, DMF, 80-100 °C | 80-95% |

Another powerful and versatile method for the direct conversion of 3-(hydroxymethyl)oxolane to 3-(azidomethyl)oxolane is the Mitsunobu reaction. commonorganicchemistry.comresearchgate.netwikipedia.orgorganic-synthesis.comorganic-chemistry.org This reaction allows for the one-pot conversion of a primary alcohol to an azide with a high degree of stereochemical control, proceeding with complete inversion of configuration. researchgate.netorganic-chemistry.org The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in the presence of an azide source. commonorganicchemistry.comresearchgate.netwikipedia.org Diphenylphosphoryl azide (DPPA) is a commonly used and efficient source of the azide nucleophile in this transformation. commonorganicchemistry.comorganic-synthesis.com

| Reagent | Conditions | Key Features |

| Azide Source | Diphenylphosphoryl azide (DPPA) | Efficient and commonly used. |

| Phosphine | Triphenylphosphine (PPh(_3)) | Standard reagent for the Mitsunobu reaction. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Activates the alcohol for nucleophilic attack. |

| Solvent | Tetrahydrofuran (B95107) (THF) | Common solvent for Mitsunobu reactions. |

| Temperature | 0 °C to room temperature | Mild reaction conditions. |

Stereoselective Synthesis of Chiral 3-(Azidomethyl)oxolane Isomers

The development of stereoselective methods for the synthesis of enantiomerically pure (R)- and (S)-3-(azidomethyl)oxolane is of significant interest, as the chirality of such building blocks can have a profound impact in the synthesis of biologically active molecules. The primary strategy for achieving high enantiopurity in the final product is to start with an enantiomerically enriched precursor, namely (R)- or (S)-3-(hydroxymethyl)oxolane.

The synthesis of these chiral alcohols can be accomplished through various asymmetric methods, including the reduction of prochiral precursors or the use of starting materials from the chiral pool. For instance, (S)-3-hydroxytetrahydrofuran can be synthesized from L-malic acid, a readily available and inexpensive starting material. This involves the esterification of L-malic acid, followed by reduction of the ester groups to diols, and subsequent acid-catalyzed cyclization to form the chiral oxolane ring.

Once the enantiopure 3-(hydroxymethyl)oxolane is obtained, its conversion to the corresponding chiral 3-(azidomethyl)oxolane is achieved through stereospecific reactions that proceed with a predictable stereochemical outcome. Both the nucleophilic substitution of a sulfonate ester and the Mitsunobu reaction are well-established S(_N)2 reactions that proceed with complete inversion of configuration at the stereocenter. researchgate.netorganic-chemistry.org

This predictable stereochemical outcome allows for the synthesis of either enantiomer of 3-(azidomethyl)oxolane from the appropriate enantiomer of the starting alcohol. For example, to synthesize (R)-3-(azidomethyl)oxolane, one would start with (S)-3-(hydroxymethyl)oxolane. Conversely, (S)-3-(azidomethyl)oxolane can be prepared from (R)-3-(hydroxymethyl)oxolane.

| Starting Material | Reaction Sequence | Product | Stereochemical Outcome |

| (S)-3-(Hydroxymethyl)oxolane | 1. Tosylation2. Azidation with NaN(_3) | (R)-3-(Azidomethyl)oxolane | Inversion of configuration |

| (R)-3-(Hydroxymethyl)oxolane | 1. Tosylation2. Azidation with NaN(_3) | (S)-3-(Azidomethyl)oxolane | Inversion of configuration |

| (S)-3-(Hydroxymethyl)oxolane | Mitsunobu reaction with DPPA | (R)-3-(Azidomethyl)oxolane | Inversion of configuration |

| (R)-3-(Hydroxymethyl)oxolane | Mitsunobu reaction with DPPA | (S)-3-(Azidomethyl)oxolane | Inversion of configuration |

Methodological Advancements for Scalable Synthesis and Process Efficiency

The transition from laboratory-scale synthesis to large-scale industrial production of 3-(azidomethyl)oxolane presents several challenges, including safety concerns associated with the use of azides, reaction efficiency, and product purification. Recent methodological advancements have focused on addressing these challenges to develop more robust, scalable, and cost-effective processes.

A significant advancement in the scalable and safe synthesis of organic azides is the adoption of continuous flow chemistry. flinders.edu.aursc.orgnih.govcsic.es Flow reactors offer numerous advantages over traditional batch processes, particularly for reactions involving hazardous reagents or intermediates. flinders.edu.au The small reactor volumes and precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup significantly mitigate the risks associated with the accumulation of thermally unstable azides. flinders.edu.au

A hypothetical continuous flow process for the synthesis of 3-(azidomethyl)oxolane could involve the following steps:

Pumping a solution of 3-(tosyloxymethyl)oxolane in a suitable solvent through a heated reactor coil.

Simultaneously introducing a solution of sodium azide into the reactor.

The reaction occurs within the coil, and the product stream is collected at the outlet.

In-line purification techniques, such as liquid-liquid extraction or continuous crystallization, could be integrated to isolate the pure product.

This approach not only enhances safety but also allows for higher throughput and more consistent product quality.

Process efficiency is further improved by optimizing reaction conditions and minimizing waste. This includes the selection of cost-effective and environmentally benign solvents, the use of catalytic systems where possible, and the development of efficient work-up and purification procedures. For the synthesis of 3-(azidomethyl)oxolane, process optimization may involve screening different azide sources, evaluating various sulfonate leaving groups for the nucleophilic substitution reaction, and optimizing the stoichiometry of reagents in the Mitsunobu reaction to minimize the formation of byproducts.

| Parameter | Batch Process | Continuous Flow Process |

| Safety | Higher risk due to accumulation of hazardous materials. | Enhanced safety due to small reaction volumes and better control. flinders.edu.au |

| Scalability | Often challenging and requires significant process redesign. | More straightforward scale-up by numbering-up or longer run times. |

| Heat Transfer | Less efficient, potential for hotspots. | Superior heat transfer, precise temperature control. |

| Mixing | Can be inefficient, leading to side reactions. | Efficient and rapid mixing. |

| Process Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |

Chemical Reactivity and Transformation Mechanisms of 3 Azidomethyl Oxolane

Click Chemistry Applications: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide (B81097) group on 3-(azidomethyl)oxolane makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the covalent linking of the oxolane moiety to a wide variety of alkyne-containing molecules under mild and efficient conditions. nih.govacs.org

Regioselectivity and Diastereoselectivity in 1,2,3-Triazole Formation

The CuAAC reaction is renowned for its exceptional regioselectivity. When 3-(azidomethyl)oxolane reacts with a terminal alkyne, the process almost exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.gov This high degree of control is a direct result of the copper-catalyzed mechanism, which proceeds through a distinct pathway compared to the uncatalyzed thermal cycloaddition that often produces a mixture of 1,4- and 1,5-regioisomers. nih.gov

Regarding diastereoselectivity, the formation of the triazole ring itself does not introduce new stereocenters. However, if the 3-(azidomethyl)oxolane is enantiomerically pure, its inherent chirality is maintained throughout the reaction. The introduction of this chiral, hydrophilic oxolane unit can be synthetically valuable for influencing the properties of the final molecule.

Kinetic and Mechanistic Studies of CuAAC with 3-(Azidomethyl)oxolane

The CuAAC reaction is characterized by a significant rate acceleration, often orders of magnitude faster than the uncatalyzed version. nih.gov The mechanism involves the in situ formation of a copper(I) acetylide species, which then reacts with the azide group of 3-(azidomethyl)oxolane. This process is facilitated by a sequence of coordination and bond-forming steps, culminating in the formation of a stable six-membered copper-triazolide intermediate before protonolysis releases the final 1,4-disubstituted triazole product. nih.gov

The kinetics of the reaction are influenced by several factors, including the copper source (often Cu(II) with a reducing agent like sodium ascorbate, or a Cu(I) salt), the solvent, and the presence of accelerating ligands. acs.orgmdpi.com While aliphatic azides like 3-(azidomethyl)oxolane are generally highly reactive, the choice of the alkyne partner can also influence reaction rates, with electron-deficient alkynes sometimes reacting more rapidly. acs.orgnih.gov

| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | H₂O/t-BuOH | Room Temp | >95% |

| 1-Azidohexane | 1-Ethynyl-4-fluorobenzene | CuI | THF | Room Temp | 98% |

| Glycidyl Azide | Propargyl Alcohol | CuSO₄·5H₂O, Sodium Ascorbate | H₂O | Room Temp | High |

| Benzyl Azide | Hex-1-yne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | Room Temp | >99% |

Integration into Multivalent Chemical Systems and Supramolecular Architectures

The product of the CuAAC reaction, a 4-(oxolan-3-ylmethyl)-1,2,3-triazole derivative, is a versatile building block for constructing more complex molecular architectures. The triazole ring is not merely a linker; it is a stable, aromatic, and polar heterocycle that can participate in hydrogen bonding and dipole-dipole interactions. This stability and functionality make it ideal for linking 3-(azidomethyl)oxolane to other molecules to create:

Polymers and Biopolymers: Functionalizing polymers or biomolecules (like peptides or DNA) with alkyne groups allows for the attachment of the oxolane moiety, potentially modifying properties such as solubility or binding affinity.

Dendrimers: The modular nature of the click reaction is well-suited for the stepwise construction of dendrimers, where the oxolane unit can be placed at the periphery of the macromolecule.

Staudinger Reaction and Subsequent Derivatization to Amino-functionalized Oxolanes

The Staudinger reaction provides a mild and efficient pathway for the reduction of the azide in 3-(azidomethyl)oxolane to a primary amine, yielding 3-(aminomethyl)oxolane. wikipedia.orgorganicchemistrytutor.com This transformation avoids the harsh conditions associated with some other reduction methods, such as catalytic hydrogenation, which could be incompatible with other functional groups in a complex molecule. organicchemistrytutor.com

The reaction proceeds in two distinct steps. wikipedia.org First, a phosphine, typically triphenylphosphine (B44618), performs a nucleophilic attack on the terminal nitrogen of the azide. This is followed by the intramolecular cyclization and subsequent loss of dinitrogen gas (N₂) to form a stable intermediate known as an iminophosphorane (or aza-ylide). alfa-chemistry.comjk-sci.com In the second step, this intermediate is hydrolyzed with water to produce the primary amine, 3-(aminomethyl)oxolane, and the highly stable triphenylphosphine oxide as a byproduct. wikipedia.orgjk-sci.com The formation of the strong phosphorus-oxygen double bond is a major thermodynamic driving force for the hydrolysis step. alfa-chemistry.com

The resulting 3-(aminomethyl)oxolane is a valuable synthetic intermediate. The primary amine is a nucleophilic handle that can be readily derivatized through reactions such as acylation, alkylation, or sulfonylation to access a wide range of functionalized oxolane compounds.

| Azide Type | Phosphine Reagent | Solvent | Conditions | Typical Yield |

|---|---|---|---|---|

| Primary Alkyl Azide | Triphenylphosphine (PPh₃) | THF / H₂O | Room Temp, 1-12 h | Quantitative |

| Secondary Alkyl Azide | Triphenylphosphine (PPh₃) | Ether / H₂O | Room Temp, 2-16 h | High |

| Aryl Azide | Triphenylphosphine (PPh₃) | Benzene / H₂O | Reflux, 1-4 h | >90% |

| Primary Alkyl Azide | Tributylphosphine (PBu₃) | THF / H₂O | Room Temp, 1-6 h | Quantitative |

Nitrene Chemistry and Rearrangement Pathways

The azide group in 3-(azidomethyl)oxolane can serve as a precursor to a highly reactive nitrene intermediate. Nitrenes are nitrogen analogues of carbenes, featuring a monovalent nitrogen atom with six valence electrons, making them potent electrophiles.

Thermal Decomposition and In Situ Nitrene Generation

Upon heating, 3-(azidomethyl)oxolane can undergo thermal decomposition, which typically begins with the extrusion of a molecule of dinitrogen (N₂). researchgate.net This process is highly exothermic and results in the in situ generation of the corresponding nitrene: (oxolan-3-ylmethyl)nitrene. mdpi.com The temperature required for decomposition depends on the molecular structure, but for many organic azides, this process begins at temperatures above 100 °C. researchgate.net

Once formed, this short-lived, high-energy nitrene intermediate must rapidly stabilize. A primary pathway for this is through intramolecular C-H insertion. wikipedia.orgacs.org The nitrene can insert into one of the C-H bonds of the oxolane ring or the adjacent methylene (B1212753) bridge. This reaction can lead to the formation of various nitrogen-containing bicyclic products, such as substituted aziridines or larger fused-ring systems. The regioselectivity of the C-H insertion is often influenced by proximity and the statistical availability of different C-H bonds, as well as their bond strengths (tertiary > secondary > primary). illinois.edu

| Compound | Decomposition Onset (°C) | Comments |

|---|---|---|

| 2,6-Diazido-3,5-dicyanopyridine | ~135 °C (melts with decomposition) | Aromatic azide |

| Glycidyl Azide Polymer (GAP) | ~200-240 °C | Energetic polymer |

| Sodium Azide | ~275 °C | Inorganic salt |

| Phenyl Azide | ~150-200 °C | Simple aromatic azide |

Intramolecular Cyclization Reactions and Skeletal Rearrangements via Nitrene Intermediates

The azide group in 3-(azidomethyl)oxolane serves as a precursor to a highly reactive nitrene intermediate upon thermolysis or photolysis. The generation of this electron-deficient nitrogen species opens pathways for various intramolecular reactions, leading to the formation of novel bicyclic heterocyclic systems.

Upon extrusion of nitrogen gas (N₂), the resulting nitrene can undergo several types of transformations, primarily C-H bond insertion reactions. The singlet state of the nitrene is known to react in a more concerted and stereospecific manner, while the triplet state behaves more like a diradical.

Plausible Intramolecular Reactions:

C-H Insertion: The nitrene can insert into adjacent C-H bonds of the oxolane ring. Insertion into the C-H bonds at the C2 or C5 positions would lead to the formation of a fused five- and six-membered bicyclic system, an oxa-aza-bicycloalkane. Insertion into the C-H bond at the C3 position is also possible, yielding a different bicyclic isomer.

Skeletal Rearrangements: Depending on the reaction conditions, the initially formed bicyclic structures could potentially undergo further skeletal rearrangements to yield more stable heterocyclic frameworks. Nitrene-mediated rearrangements are a known strategy for skeletal editing and diversification of cyclic molecules. jove.com

These intramolecular cyclization reactions represent a powerful strategy for the synthesis of complex, nitrogen-containing heterocyclic scaffolds from a relatively simple starting material. The specific products formed would be highly dependent on the reaction conditions (e.g., temperature, light wavelength, solvent) which influence the nature and reactivity of the nitrene intermediate.

Ring-Opening Polymerization of Azidomethyl Oxolane Monomers (Potential Research Area)

The oxolane (tetrahydrofuran) ring in 3-(azidomethyl)oxolane is susceptible to ring-opening polymerization (ROP), a process that could yield functional polyethers with pendant azidomethyl groups. These azide functionalities along the polymer backbone offer significant potential for post-polymerization modification.

Investigation of Cationic Ring-Opening Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing tetrahydrofuran (B95107) and its derivatives. semanticscholar.org The mechanism is initiated by a strong acid or a Lewis acid, which protonates or coordinates to the oxygen atom of the oxolane ring, creating a reactive oxonium ion.

The polymerization would proceed via the following steps:

Initiation: An initiator, such as a superacid (e.g., triflic acid) or a Lewis acid in the presence of a proton source, activates the monomer to form a tertiary oxonium ion.

Propagation: The active chain end, an oxonium ion, is attacked by the oxygen atom of an incoming monomer molecule. This nucleophilic attack opens the ring of the active chain end and regenerates the oxonium ion at the new chain end, thus propagating the polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by reaction with a nucleophile or through chain transfer reactions, where the active center is transferred to another molecule, such as the monomer or solvent. The presence of hydroxyl-containing impurities can also lead to chain transfer. researchgate.net

The azidomethyl substituent at the 3-position may exert steric and electronic effects on the polymerization process, potentially influencing the reaction kinetics and the properties of the resulting polymer.

Copolymerization Strategies with Other Cyclic Ethers (e.g., Tetrahydrofuran Derivatives)

To tailor the properties of the final polymer, 3-(azidomethyl)oxolane can be copolymerized with other cyclic ethers. A common comonomer would be unsubstituted tetrahydrofuran (THF). Such a copolymerization would allow for the control of the density of the azide functional groups along the polymer chain.

By adjusting the feed ratio of the two monomers, random or block copolymers could potentially be synthesized. researchgate.net

Random Copolymers: Introducing both monomers simultaneously would likely lead to a random distribution of the functionalized and unfunctionalized repeating units.

Block Copolymers: Sequential addition of the monomers could be employed to create block copolymers, consisting of a segment of poly(3-(azidomethyl)oxolane) and a segment of polytetrahydrofuran.

These copolymerization strategies would yield materials with tunable properties, combining the characteristics of polytetrahydrofuran (e.g., flexibility) with the reactive handles provided by the pendant azide groups.

Other Functional Group Interconversions on the Azidomethyl Moiety

The azidomethyl group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of 3-(azidomethyl)oxolane and its polymeric derivatives.

Reduction to Primary Amines: One of the most common transformations of alkyl azides is their reduction to primary amines. masterorganicchemistry.com This can be achieved through several mild and efficient methods. organic-chemistry.org The resulting 3-(aminomethyl)oxolane is a valuable building block in medicinal and materials chemistry.

Staudinger Reaction: This reaction involves treatment of the azide with a phosphine, typically triphenylphosphine, to form an iminophosphorane intermediate. organicchemistrytutor.comwikipedia.org Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. jk-sci.com The Staudinger reaction is known for its mild conditions and high chemoselectivity. organic-chemistry.org

Catalytic Hydrogenation: Azides can be smoothly reduced to amines using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.com

Hydride Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of alkyl azides to primary amines. jove.commasterorganicchemistry.com

| Reaction | Reagents and Conditions | Product |

| Staudinger Reduction | 1. PPh₃, THF2. H₂O | 3-(Aminomethyl)oxolane |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol | 3-(Aminomethyl)oxolane |

| Hydride Reduction | 1. LiAlH₄, Et₂O2. H₂O | 3-(Aminomethyl)oxolane |

[3+2] Cycloaddition Reactions (Click Chemistry): Alkyl azides readily undergo 1,3-dipolar cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. fiveable.meyoutube.com The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance. masterorganicchemistry.com This reaction provides a highly efficient method for conjugating the oxolane moiety to other molecules containing a terminal alkyne.

| Reaction | Reagents and Conditions | Product |

| Azide-Alkyne Cycloaddition | Terminal Alkyne (R-C≡CH), Cu(I) catalyst (e.g., CuSO₄, Sodium Ascorbate), Solvent (e.g., t-BuOH/H₂O) | 3-((4-R-1H-1,2,3-triazol-1-yl)methyl)oxolane |

These interconversions highlight the synthetic versatility of the azidomethyl group, allowing for its transformation into amines for further derivatization or into triazoles for stable linkages, making 3-(azidomethyl)oxolane a valuable intermediate in organic synthesis.

Advanced Spectroscopic and Analytical Characterization of 3 Azidomethyl Oxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. For 3-(Azidomethyl)oxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of the atoms, and offers insights into the molecule's conformation in solution.

The 1H NMR spectrum of 3-(Azidomethyl)oxolane is expected to exhibit distinct signals corresponding to the protons of the oxolane ring and the azidomethyl substituent. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The protons on the carbon bearing the azidomethyl group (C3) and the methylene (B1212753) protons of the azidomethyl group are expected to be downfield due to the electron-withdrawing nature of the azide (B81097) group.

The 13C NMR spectrum will similarly show distinct resonances for each carbon atom in the molecule. The carbons of the oxolane ring will appear in the aliphatic region, with the carbons adjacent to the oxygen atom (C2 and C5) shifted downfield. The carbon of the azidomethyl group will also be significantly downfield due to the direct attachment of the electronegative azide moiety.

Table 1: Predicted 1H NMR Spectral Data for 3-(Azidomethyl)oxolane

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H2 | 3.6 - 3.8 | m | - |

| H3 | 2.4 - 2.6 | m | - |

| H4 | 1.8 - 2.0 | m | - |

| H5 | 3.7 - 3.9 | m | - |

Table 2: Predicted 13C NMR Spectral Data for 3-(Azidomethyl)oxolane

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 68 - 72 |

| C3 | 38 - 42 |

| C4 | 28 - 32 |

| C5 | 67 - 71 |

To definitively assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-(Azidomethyl)oxolane, cross-peaks would be expected between H3 and the protons on C2 and C4, as well as between the protons on the same carbon if they are diastereotopic. A key correlation would be observed between the H3 proton and the methylene protons of the azidomethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each proton signal in the 1H NMR spectrum will show a correlation to the carbon signal to which it is attached, allowing for the unambiguous assignment of the carbon skeleton.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. ROESY can be used to determine the relative stereochemistry at the C3 position and to understand the preferred conformation of the oxolane ring and the orientation of the azidomethyl substituent.

15N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms of the azide group. The azide group (N3) will give rise to three distinct signals in the 15N NMR spectrum, corresponding to the central nitrogen atom (Nβ) and the two terminal nitrogen atoms (Nα and Nγ). The chemical shifts of these nitrogen atoms are highly characteristic and provide definitive evidence for the presence of the azide functionality. The expected chemical shift ranges are typically around -130 to -160 ppm for Nβ, -280 to -320 ppm for Nα, and -170 to -210 ppm for Nγ relative to nitromethane.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy.

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule and the vibrations of the molecular framework.

The azide group has two characteristic vibrational modes that are readily identifiable in both FTIR and Raman spectra.

Asymmetric Stretch (νas): This is a very strong and sharp absorption in the FTIR spectrum, typically appearing in the range of 2100-2160 cm-1. This intense band is one of the most reliable spectroscopic indicators for the presence of an azide group.

Symmetric Stretch (νs): This vibration is typically weaker in the FTIR spectrum but gives a strong signal in the Raman spectrum. It is usually found in the range of 1250-1350 cm-1.

The presence of both of these bands provides complementary and conclusive evidence for the azide functionality in 3-(Azidomethyl)oxolane.

The oxolane (tetrahydrofuran) ring exhibits several characteristic vibrational modes. The most prominent is the C-O-C asymmetric stretching vibration, which typically appears as a strong band in the FTIR spectrum around 1050-1150 cm-1. The C-H stretching vibrations of the methylene groups in the ring will be observed in the region of 2850-3000 cm-1.

The attachment of the azidomethyl substituent at the 3-position is expected to have a subtle influence on the vibrational modes of the oxolane ring. These substituent effects can lead to slight shifts in the frequencies of the ring vibrations and may introduce new vibrational modes associated with the C-C bond connecting the substituent to the ring. A detailed analysis of these spectroscopic signatures, often aided by computational modeling, can provide further insights into the molecular structure and bonding.

Table 3: Characteristic Vibrational Frequencies for 3-(Azidomethyl)oxolane

| Vibrational Mode | Technique | Expected Frequency (cm-1) | Intensity |

|---|---|---|---|

| Azide Asymmetric Stretch | FTIR | 2100 - 2160 | Strong, Sharp |

| Azide Symmetric Stretch | Raman | 1250 - 1350 | Strong |

| C-O-C Asymmetric Stretch | FTIR | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation.

Mass spectrometry is a pivotal analytical technique for the characterization of "3-(Azidomethyl)oxolane", providing precise information on its molecular mass and offering insights into its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS).

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of "3-(Azidomethyl)oxolane". By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For "3-(Azidomethyl)oxolane" (C₅H₉N₃O), the expected monoisotopic mass is 127.0746 g/mol . HRMS analysis would confirm this precise mass, thereby verifying the compound's elemental composition. This technique is crucial for differentiating it from other potential isomers or impurities.

A hypothetical HRMS data table for "3-(Azidomethyl)oxolane" is presented below, illustrating the expected precision.

| Chemical Formula | Calculated Monoisotopic Mass (g/mol) | Measured m/z (Hypothetical) | Mass Error (ppm) | Ion Species |

|---|---|---|---|---|

| C₅H₉N₃O | 127.0746 | 127.0744 | -1.57 | [M+H]⁺ |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation.

The primary fragmentation is anticipated to involve the loss of dinitrogen (N₂) from the azide group, a characteristic fragmentation for azido (B1232118) compounds, resulting in a nitrene intermediate. Subsequent rearrangements and cleavages of the oxolane ring would produce a series of characteristic fragment ions.

Key expected fragmentation steps include:

Loss of N₂: The initial and most prominent fragmentation would be the neutral loss of 28.0061 Da, corresponding to a molecule of nitrogen.

Cleavage of the Oxolane Ring: Following the loss of nitrogen, the resulting radical cation could undergo ring-opening and subsequent fragmentation, leading to the loss of ethylene (C₂H₄) or formaldehyde (CH₂O).

Loss of the Side Chain: Cleavage of the bond between the oxolane ring and the azidomethyl group could also occur.

A table summarizing the predicted major fragment ions in an MS/MS experiment is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 127.0746 | 99.0685 | N₂ | [C₅H₉NO]⁺ |

| 99.0685 | 71.0497 | C₂H₄ | [C₃H₅NO]⁺ |

| 99.0685 | 69.0344 | CH₂O | [C₄H₅N]⁺ |

Gel Permeation Chromatography (GPC) for Polymeric Derivatives: Molecular Weight and Polydispersity Analysis.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymeric derivatives of "3-(Azidomethyl)oxolane". This method separates polymer chains based on their hydrodynamic volume in solution.

For energetic thermoplastic elastomers and binders derived from azido-substituted oxetanes and oxolanes, GPC is routinely employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). These parameters are critical as they directly influence the mechanical and energetic properties of the final polymer.

Research on polymers such as poly(3-azidomethyl-3-methyl oxetane) (PAMMO) and random copolymers of 3,3'-Bisazidomethyloxetane and 3-azidomethyl-3'-methyloxetane [p(BAMO-r-AMMO)] has demonstrated the utility of GPC in controlling polymerization reactions to achieve desired molecular weights and narrow polydispersity. For instance, studies have shown that the molecular weight of these polymers can be controlled by adjusting the polymerization temperature. researchgate.net

A representative GPC data table for a series of hypothetical polymeric derivatives of azido-oxetanes, illustrating the effect of reaction conditions on molecular weight and PDI, is shown below.

| Polymer Sample | Polymerization Temperature (°C) | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|---|

| Polymer A | 0 | 8,500 | 10,200 | 1.20 |

| Polymer B | 15 | 12,300 | 14,500 | 1.18 |

| Polymer C | 25 | 10,100 | 12,600 | 1.25 |

Computational and Theoretical Investigations of 3 Azidomethyl Oxolane

Quantitative Structure-Reactivity/Application Relationships (QSRAR) for Analogous Systems

Quantitative Structure-Reactivity/Application Relationships (QSRAR) are predictive models that seek to correlate the structural or physicochemical properties of a series of compounds with their reactivity in a particular chemical transformation or their performance in a specific application. While specific QSRAR studies on 3-(azidomethyl)oxolane are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining analogous systems, such as other organic azides. These studies provide a framework for understanding how variations in molecular structure can influence the chemical behavior of the azido (B1232118) group.

One relevant example of a QSAR study on organic azides investigated the mutagenicity of aromatic and heteroaromatic azides. nih.gov In this research, the biological activity (mutagenicity) was quantitatively related to electronic properties of the molecules, which are determined by their structure. The study presupposed that the key intermediate in the mutagenic activity is the nitrenium ion, formed upon photolysis of the azide (B81097). nih.gov

The electronic properties of 19 different nitrenium ions were calculated using the semi-empirical AM1 method. These calculated descriptors were then correlated with the logarithm of the mutagenicity (log MUT) using linear regression analysis. The key findings from this study are summarized in the data table below, which showcases the correlation between specific molecular descriptors and the observed biological effect.

| Molecular Descriptor | Correlation Coefficient (r) with log MUT | Relationship to Mutagenicity |

|---|---|---|

| Stability of the Nitrenium Ion | -0.804 | Directly proportional |

| Energy of the LUMO (Lowest Unoccupied Molecular Orbital) | 0.865 | Inversely proportional |

| Charge on the Exocyclic Nitrogen | -0.874 | Inversely proportional |

The results indicate that the mutagenicity of the azides is directly proportional to the stability of the corresponding nitrenium ions. nih.gov A more stable nitrenium ion leads to a higher mutagenic effect. Conversely, the mutagenicity is inversely proportional to the energy of the LUMO and the electrophilicity of the exocyclic nitrogen. nih.gov These correlations provide a predictive model for the mutagenicity of this class of compounds based on their calculated electronic structure.

While this study focuses on the biological activity of aromatic azides, the principles of QSRAR are broadly applicable to understanding the chemical reactivity of aliphatic azides like 3-(azidomethyl)oxolane. For instance, a QSRAR model for the thermal decomposition of a series of aliphatic azides could be developed by correlating the decomposition temperature or rate with descriptors such as:

Steric parameters: Describing the bulkiness of the substituents near the azide group.

Electronic parameters: Such as the partial charge on the nitrogen atoms of the azide or the energy of the HOMO (Highest Occupied Molecular Orbital) and LUMO.

Topological indices: Numerical descriptors that quantify the molecular structure.

Similarly, for a key reaction of azides like the 1,3-dipolar cycloaddition, a QSRAR model could predict the reaction rate based on the electronic properties of the azide and the dipolarophile. mdpi.com Such models are invaluable in the rational design of molecules with tailored reactivity for specific applications, for example, in click chemistry or the synthesis of nitrogen-containing heterocycles. wikipedia.org

In the context of energetic materials, QSPR (Quantitative Structure-Property Relationship) models have been developed to predict properties like thermal stability and explosive performance. aidic.it These models often use a large number of molecular descriptors to find correlations with experimental data. For a compound like 3-(azidomethyl)oxolane, which contains an energetic functional group, such QSPR approaches could be used to estimate its thermal stability in comparison to other organic azides.

It is important to note that the development of robust QSRAR models requires a sufficiently large and structurally diverse dataset of compounds with accurately measured reactivity or application-related data. Computational chemistry plays a crucial role in calculating the necessary molecular descriptors for building these models.

Advanced Applications of 3 Azidomethyl Oxolane in Materials Science and Specialized Chemistry

Energetic Materials and Binders: Structural Integration and Functional Role

Application as a Monomeric Unit for High-Energy Polyethers

3-(Azidomethyl)oxolane can undergo cationic ring-opening polymerization (CROP) to form high-energy polyethers. In this process, the cyclic ether (oxolane) ring is opened, allowing the monomers to link together into a long polymer chain. The polymerization is typically initiated by a protic or Lewis acid catalyst in the presence of a polyol initiator, such as 1,4-butanediol, which allows for the formation of hydroxyl-terminated polyethers. These terminal hydroxyl groups are crucial for subsequent crosslinking reactions.

The resulting polyether, poly(3-(azidomethyl)oxolane), is an energetic polymer analogous to the more extensively studied glycidyl azide (B81097) polymer (GAP) and poly(BAMO). The energy contribution comes directly from the high positive enthalpy of formation of the pendant azide groups. Copolymers can also be synthesized to tailor the material's properties. For instance, copolymerizing 3-(azidomethyl)oxolane with tetrahydrofuran (B95107) (THF) can improve low-temperature mechanical properties, a critical requirement for propellant binders. A study on the copolymer of 3-azidomethyl-3-methyloxetane and tetrahydrofuran showed that the resulting copolyether has good low-temperature properties and thermal stability, with a glass transition temperature of -59.2°C and a decomposition peak at 264.1°C. researchgate.net

Copolymerization in Energetic Thermoplastic Elastomers (ETPEs) as Structural Components

Energetic Thermoplastic Elastomers (ETPEs) represent a modern class of binders that combine the properties of elastomers with the processability of thermoplastics. icm.edu.pl They are typically block copolymers with distinct "hard" and "soft" segments. icm.edu.plnih.gov The hard segments are often crystalline or glassy at room temperature and provide structural strength, while the soft, amorphous segments impart elasticity. icm.edu.pl This structure allows ETPEs to be melted and processed without the need for chemical cross-linking, making them recyclable. icm.edu.pl

In this context, polymers derived from azidomethyl-substituted cyclic ethers are used to create these distinct blocks. For example, an ABA-type triblock copolymer can be synthesized where the 'A' blocks are hard segments and the 'B' block is a soft segment. icm.edu.plnih.gov Poly(BAMO) is often used as a hard segment due to its semi-crystalline nature, while poly(AMMO) or GAP can serve as the soft, amorphous segment. nih.gov A polymer derived from 3-(azidomethyl)oxolane, likely being amorphous, would be an excellent candidate for the soft block in an ETPE, providing flexibility and energy. The synthesis involves linking these blocks using chain extenders like diisocyanates, such as 2,4-toluene diisocyanate (TDI). icm.edu.plnih.gov

Elucidation of Crosslinking Mechanisms in Energetic Composite Formulations

For thermoset binder applications, the hydroxyl-terminated polyethers synthesized from monomers like 3-(azidomethyl)oxolane must be crosslinked to form a durable three-dimensional network. mdpi.com This network entraps solid fillers (like oxidizers and fuel particles) and provides the propellant grain with its required mechanical properties. mdpi.comnih.gov The most common crosslinking chemistry involves the reaction of the terminal hydroxyl (-OH) groups of the polymer with isocyanate (-NCO) groups from a curing agent, forming stable urethane linkages. nanobioletters.com

Detailed studies using Density Functional Theory (DFT) and molecular dynamics simulations have been performed on systems like poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT) cured with toluene diisocyanate (TDI) and trimethylolpropane (TMP) as a crosslinker. mdpi.comnih.gov These studies show that the reactivity of the isocyanate groups is influenced by steric hindrance. nih.gov For instance, in 2,4-TDI, the para-NCO group is more reactive than the ortho-NCO group. mdpi.com Furthermore, the reaction energy barrier for the isocyanate reacting with the crosslinker (like TMP) is significantly lower than for it reacting with an already-formed polymer-isocyanate intermediate, ensuring efficient network formation. mdpi.comnih.gov This fundamental understanding of curing chemistry is directly applicable to binder systems derived from 3-(azidomethyl)oxolane.

Functional Dendritic Materials and Macromolecular Architectures

Beyond energetic materials, the chemical functionalities of 3-(azidomethyl)oxolane make it a valuable component for constructing complex, highly branched macromolecules like dendrimers. The key is the azide group's ability to undergo highly efficient and specific "click" reactions.

Utilization as a "Clickable" Building Block for Dendrimer Synthesis and Functionalization

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click" reaction, provides a powerful tool for covalently linking molecular fragments under mild conditions with high specificity. nih.gov The azide group on 3-(azidomethyl)oxolane can react with a terminal alkyne group to form a stable 1,2,3-triazole ring, effectively "clicking" the oxolane-containing unit onto another molecule. nih.gov

This reaction is widely used in dendrimer chemistry for two primary purposes: synthesis of the dendritic structure itself and post-synthesis functionalization of the dendrimer surface. nih.gov For example, a dendrimer core bearing multiple alkyne groups on its surface can be functionalized by reacting it with 3-(azidomethyl)oxolane. This would cap the dendrimer periphery with oxolane units, modifying its solubility and physical properties. This strategy allows for the modular construction of complex architectures, where different functional dendrimer modules can be clicked together. nih.gov

Construction of Internally and Peripherally Functionalized Dendrimers

Dendrimers can be engineered with functional groups at their periphery (surface) or within their internal branching structure. scilit.com 3-(Azidomethyl)oxolane is well-suited for peripheral functionalization, where it can be attached to the terminal ends of the dendrimer branches. This is a common strategy for tailoring the surface properties of a dendrimer for specific applications.

Alternatively, it is possible to build dendrimers with internal functionality. scilit.com This can be achieved by using monomers for the dendritic growth that already contain a protected or unreactive functional group. A derivative of 3-(azidomethyl)oxolane could be designed to act as such a branching monomer. For instance, an AB₂-type monomer could be synthesized where 'A' is a group that can react to extend the dendrimer generation (e.g., a hydroxyl group) and 'B' contains the reactive site for the next layer of branching, while the azidomethyl-oxolane moiety remains as a functional group within the dendrimer's interior. scilit.com This approach allows for the precise placement of functional groups within the macromolecular architecture, opening possibilities for creating nano-scale environments for catalysis or molecular encapsulation.

Chemical Biology and Bioconjugation Chemistry

Detailed investigations into the application of 3-(Azidomethyl)oxolane within the realms of chemical biology and bioconjugation are not prominently featured in the existing body of scientific literature.

Application as Chemical Model Systems for Investigating Conformational Dynamics

There is no specific research available that details the use of 3-(Azidomethyl)oxolane as a chemical model system for the investigation of conformational dynamics. While the oxolane (tetrahydrofuran) ring is a well-understood five-membered heterocycle with known conformational preferences (envelope and twist forms), studies explicitly employing the 3-(azidomethyl) substituted version to probe these dynamics are not found in current research databases.

Integration into Bioactive Scaffolds and Peptidomimetics

The integration of 3-(Azidomethyl)oxolane into bioactive scaffolds or its use in the synthesis of peptidomimetics has not been specifically documented. Peptidomimetics are designed to mimic natural peptides but often with improved stability or bioavailability. The incorporation of cyclic constraints and bioisosteric replacements is a common strategy in this field. While the oxolane ring could potentially serve as a scaffold or a proline bioisostere, and the azide group allows for "click" conjugation to other molecules, specific examples and research findings detailing the synthesis and biological evaluation of such constructs using 3-(Azidomethyl)oxolane are absent from the literature.

Polymer Crosslinking and Network Formation

The utility of organic azides in polymer science is well-established, primarily through two key reaction pathways: the formation of highly reactive nitrenes for crosslinking and the participation in cycloaddition reactions to form triazole linkages.

Nitrene-Based Crosslinking Methodologies for Polymer Modification

Organic azides can be converted into highly reactive nitrenes through thermal activation or photolysis. These nitrene intermediates can then insert into C-H bonds or add across C=C double bonds of adjacent polymer chains, resulting in the formation of a crosslinked network. This process is a versatile method for modifying the physical properties of polymers, such as increasing their mechanical strength, thermal stability, and solvent resistance. While this is a general mechanism for many organic azides, specific studies detailing the efficiency, kinetics, or resulting polymer properties when using 3-(Azidomethyl)oxolane as the crosslinking agent are not available.

Table 1: General Nitrene-Based Reactions for Polymer Crosslinking

| Reaction Type | Reactant on Polymer | Product |

|---|---|---|

| C-H Insertion | Alkane C-H bond | C-N bond (Amine linkage) |

| Addition | Alkene C=C bond | Aziridine ring |

This table represents generalized reactivity of nitrenes and is not based on specific data for 3-(Azidomethyl)oxolane.

Formation of Triazole-Linked Polymer Networks and Gels

The azide group of 3-(Azidomethyl)oxolane is ideally suited for participating in the Huisgen 1,3-dipolar cycloaddition with alkynes. The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings. This reaction can be used to form polymer networks and gels by reacting a di- or poly-functionalized azide with a di- or poly-functionalized alkyne. The resulting triazole linkage is highly stable and introduces a polar, aromatic unit into the polymer backbone. Although this is a powerful and widely used synthetic strategy, there is no specific research dedicated to the synthesis and characterization of polymer networks or gels derived explicitly from 3-(Azidomethyl)oxolane.

Future Directions and Emerging Research Avenues for 3 Azidomethyl Oxolane

Development of Sustainable and Green Synthesis Approaches

The future synthesis of 3-(Azidomethyl)oxolane will likely pivot towards more sustainable and environmentally benign methodologies, moving away from traditional synthetic routes that may involve hazardous reagents or generate significant waste. A key area of development will be the adoption of greener synthetic strategies for introducing the azide (B81097) functionality and constructing the oxolane ring.

One promising approach involves the enzymatic or chemo-enzymatic synthesis of the oxolane precursor, 3-(hydroxymethyl)oxolane. Biocatalysis offers high selectivity under mild reaction conditions, minimizing the need for protecting groups and reducing energy consumption. Following the synthesis of the alcohol precursor, green azidation methods can be employed. These may include the use of less hazardous azide sources and solvent-free or aqueous reaction conditions. For instance, the conversion of the corresponding alcohol to a mesylate or tosylate followed by nucleophilic substitution with sodium azide in a green solvent like dimethyl carbonate could be explored.

Another avenue lies in the direct C-H functionalization of the oxolane ring, a strategy that is gaining traction in organic synthesis for its atom economy. nih.govnih.gov While challenging, the development of catalytic systems capable of selectively activating a C-H bond at the 3-position for subsequent azidomethylation would represent a significant leap forward in the green synthesis of this compound.

| Green Synthesis Strategy | Potential Advantages | Research Focus |

| Biocatalytic Synthesis of Precursor | High selectivity, mild conditions, reduced waste | Identification of suitable enzymes, process optimization |

| Green Azidation Methods | Use of safer reagents, reduced solvent use | Development of water-tolerant catalysts, solvent-free reactions |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps | Design of selective catalysts, understanding reaction mechanisms |

Innovation in Catalytic Systems for Enhanced Selectivity and Efficiency of Transformations

Innovations in catalysis are expected to play a pivotal role in manipulating the 3-(Azidomethyl)oxolane molecule with greater precision and efficiency. The azide group and the oxolane ring both offer opportunities for catalytic transformations.

For the azide moiety, the development of novel ruthenium or iridium-based catalysts could enable controlled nitrene transfer reactions, opening pathways to new nitrogen-containing heterocycles. rsc.org Furthermore, advancements in copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) "click" chemistry will be crucial. rsc.orgnih.govresearchgate.netrsc.org The focus will be on developing catalysts that are more tolerant to various functional groups, operate under milder conditions, and can be easily recovered and recycled.

Regarding the oxolane ring, catalytic ring-opening reactions present a route to functionalized linear polymers. Lewis and Brønsted acid catalysts could be tailored to control the regioselectivity of the ring-opening, leading to polymers with predictable structures and properties. Moreover, catalytic methods for the further functionalization of the oxolane ring itself, without cleavage, could lead to novel derivatives with enhanced capabilities. rsc.org

| Catalytic System | Target Transformation | Desired Outcome |

| Ruthenium/Iridium Complexes | Nitrene Transfer | Synthesis of novel nitrogen heterocycles |

| Advanced Cu/Ru Catalysts | Azide-Alkyne Cycloaddition | More efficient and versatile "click" reactions |

| Tunable Lewis/Brønsted Acids | Oxolane Ring-Opening | Controlled synthesis of functional polymers |

Integration into Smart Materials and Responsive Polymeric Systems

The unique chemical handles of 3-(Azidomethyl)oxolane, namely the energetic azide group and the flexible oxolane backbone, make it an attractive building block for the creation of smart materials and responsive polymeric systems. These materials are designed to undergo significant changes in their properties in response to external stimuli such as light, temperature, pH, or the presence of specific analytes.

The azide group is particularly amenable to "click" chemistry, allowing for the straightforward incorporation of 3-(Azidomethyl)oxolane into larger polymer architectures. rsc.orgnih.govresearchgate.netrsc.org By co-polymerizing it with other functional monomers, it will be possible to create polymers that are, for example, thermoresponsive. Such polymers could find applications in areas like controlled drug release or self-healing materials.

Furthermore, the energetic nature of the azide group could be harnessed to design materials that respond to stimuli with a release of energy or a change in their chemical structure. For instance, polymers containing 3-(Azidomethyl)oxolane could be designed to degrade in a controlled manner upon exposure to a specific trigger, a property that would be valuable in the development of transient electronics or biodegradable materials.

| Smart Material Application | Role of 3-(Azidomethyl)oxolane | Potential Stimuli |

| Controlled Drug Delivery | Backbone component of a responsive polymer | Temperature, pH |

| Self-Healing Materials | Cross-linking agent via "click" chemistry | Light, mechanical stress |

| Transient Electronics | Degradable polymer component | Specific chemical trigger |

Exploration of Unprecedented Reactivity Pathways and Synthetic Utility

Future research will undoubtedly uncover novel reactivity pathways for 3-(Azidomethyl)oxolane, expanding its utility as a synthetic intermediate. The interplay between the azide group and the adjacent oxolane ring may lead to unique intramolecular reactions that are not observed in simpler azides or oxolanes.

For example, the investigation of photochemical or thermal decomposition of the azide group in 3-(Azidomethyl)oxolane could lead to the formation of highly reactive nitrene intermediates. The subsequent reactions of these nitrenes, such as C-H insertion or ring expansion of the oxolane, could provide access to novel and complex heterocyclic structures. rsc.org

The development of new cycloaddition reactions involving the azide group, beyond the well-established "click" chemistry, is another promising area. Reactions with strained alkenes or alkynes under catalytic conditions could lead to new classes of triazole and other nitrogen-containing heterocycles with interesting biological or material properties.

| Reactivity Pathway | Potential Outcome | Synthetic Application |

| Intramolecular Nitrene Reactions | Ring expansion or C-H insertion | Access to novel heterocyclic scaffolds |

| Novel Cycloaddition Reactions | Formation of new triazoles and other heterocycles | Synthesis of compounds with unique properties |

| Catalytic Functionalization of the Oxolane Ring | Introduction of new functional groups | Creation of diverse 3-(Azidomethyl)oxolane derivatives |

Advanced Multiscale Modeling and Simulation for Predictive Chemical Design

Advanced computational modeling and simulation will be instrumental in accelerating the discovery and design of new materials and applications based on 3-(Azidomethyl)oxolane. Multiscale modeling approaches, which bridge the gap between quantum mechanical calculations at the atomic level and macroscopic material properties, will provide a powerful tool for predictive chemical design. uiowa.eduresearchgate.netmpg.detechscience.com

At the molecular level, density functional theory (DFT) calculations can be used to predict the reactivity of 3-(Azidomethyl)oxolane, elucidate reaction mechanisms, and design more efficient catalysts for its transformations. Molecular dynamics (MD) simulations can provide insights into the conformational behavior of polymers incorporating this monomer and how they interact with other molecules or surfaces.

At a larger scale, coarse-grained models can be developed to simulate the self-assembly of 3-(Azidomethyl)oxolane-containing polymers into smart materials and to predict their response to various stimuli. This predictive capability will allow researchers to design and screen new materials in silico, significantly reducing the time and cost associated with experimental synthesis and characterization.

| Modeling Technique | Research Objective | Predicted Properties |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms, design catalysts | Reactivity, transition state energies |

| Molecular Dynamics (MD) | Understand polymer conformation and interactions | Polymer morphology, binding affinities |

| Coarse-Grained Simulation | Predict self-assembly and material response | Macroscopic material properties, stimulus response |

Q & A

Q. What are the established synthetic routes for 3-(Azidomethyl)oxolane, and what analytical methods validate its purity?

3-(Azidomethyl)oxolane is synthesized via azidation of precursor halides (e.g., bromomethyl-oxolane derivatives) using sodium azide in polar aprotic solvents like DMF or DMSO at 60–80°C . Key intermediates, such as 3-(bromomethyl)tetrahydrofuran (CAS 165253-29-2), are often employed . Purity validation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and mass spectrometry (MS) for molecular weight verification. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) may assess impurity profiles .

Q. What safety protocols are critical when handling 3-(Azidomethyl)oxolane in the lab?

Due to the azide group’s inherent explosivity and toxicity, strict safety measures are required:

Q. What are the common functionalization reactions of 3-(Azidomethyl)oxolane?

The azide group undergoes:

- CuAAC (Click Chemistry) : Reacts with terminal alkynes under Cu(I) catalysis to form 1,2,3-triazoles, useful in bioconjugation .

- Staudinger Reaction : Converts azides to iminophosphoranes with triphenylphosphine.

- Reduction : Hydrogenation (e.g., H₂/Pd-C) yields primary amines, enabling further derivatization .

Advanced Research Questions

Q. How does 3-(Azidomethyl)oxolane perform in CuAAC reactions under varying catalytic conditions?

Optimal CuAAC efficiency depends on:

- Catalyst : CuBr with tris(benzyltriazolylmethyl)amine (TBTA) enhances reaction rates in aqueous/organic biphasic systems.

- Solvent : tert-Butanol/water mixtures improve solubility and reduce side reactions.

- Kinetics : Second-order rate constants (k₂ ~ 0.1–1.0 M⁻¹s⁻¹) are temperature-dependent, with activation energies (Ea) ~50 kJ/mol .

Q. What computational methods predict the reactivity and stability of 3-(Azidomethyl)oxolane derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

Q. How does 3-(Azidomethyl)oxolane compare to analogous azido-oxetanes in energetic material applications?

In propellant formulations, 3-(Azidomethyl)oxolane’s lower strain energy vs. BAMO (3,3-bis(azidomethyl)oxetane) reduces explosive sensitivity but also decreases specific impulse (Isp). Comparative studies using "Energy Calculation Star (ECS)" software show 5–10% lower Isp than BAMO/AMMO copolymers, making it more suitable for stable binder matrices .

Q. What kinetic models describe the thermal decomposition of 3-(Azidomethyl)oxolane?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two-stage decomposition:

Q. How does the substitution pattern on the oxolane ring influence azide reactivity?

Steric and electronic effects modulate reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.